molecular formula C20H19N3OS B14932768 N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B14932768
M. Wt: 349.5 g/mol
InChI Key: SSFIMFRAQHYXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” is a synthetic organic compound that features a complex structure with indole, pyrrole, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Introduction of the Pyrrole Group: The pyrrole ring can be introduced via a Paal-Knorr synthesis.

    Attachment of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction.

    Amide Bond Formation: The final step involves coupling the synthesized intermediates through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiophene rings.

    Reduction: Reduction reactions can occur at the amide bond or the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules in organic synthesis.

Biology

Medicine

May exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Could be used in the development of organic electronic materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action for compounds like “N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The indole and pyrrole rings can intercalate with DNA, while the thiophene ring may interact with proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(furan-3-yl)propanamide
  • N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(benzofuran-3-yl)propanamide

Uniqueness

The presence of the thiophene ring in “N-(1-methyl-1H-indol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide” may confer unique electronic properties and biological activities compared to its analogs with furan or benzofuran rings.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

N-(1-methylindol-5-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C20H19N3OS/c1-22-10-6-15-12-17(4-5-18(15)22)21-20(24)13-19(16-7-11-25-14-16)23-8-2-3-9-23/h2-12,14,19H,13H2,1H3,(H,21,24)

InChI Key

SSFIMFRAQHYXAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.